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Introduction

Cilofexor (formerly GS-9674) is a potent, selective, orally bioavailable, non-steroidal agonist of
the farnesoid X receptor (FXR). FXR is a nuclear hormone receptor primarily expressed in the
liver, intestine, and kidneys, where it functions as a master regulator of bile acid, lipid, and
glucose metabolism. Its activation plays a critical role in hepatoprotection, anti-inflammatory
processes, and the inhibition of fibrosis. This has positioned FXR as a promising therapeutic
target for chronic liver diseases such as Nonalcoholic Steatohepatitis (NASH) and Primary
Sclerosing Cholangitis (PSC). Cilofexor was developed by Gilead Sciences to engage this
target with an improved safety profile over earlier-generation FXR agonists.

Discovery and Lead Optimization

The development of Cilofexor stemmed from a lead optimization program aimed at identifying
a non-steroidal FXR agonist with a favorable efficacy and safety profile. An earlier compound,
Px-102, showed the desired pharmacodynamic effects in healthy volunteers but also caused
elevations in alanine aminotransferase (ALT) and unfavorable changes in cholesterol levels[1].
This clinical experience guided the development of a high-fat diet mouse model specifically to
screen new FXR agonists for these liabilities[1].

Cilofexor was identified through this screening process as an analog that elicited only minor
changes in ALT and cholesterol while retaining potent FXR agonism[1]. Further investigation
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revealed that Cilofexor exhibits a unique, intestinally-biased activity compared to the liver. This
bias is attributed to a lower membrane residence time in hepatocytes, leading to a more rapid
washout from liver cells, which may contribute to its improved hepatic safety profile while still
providing efficacy through the gut-liver axis signaling[1].

Mechanism of Action

Cilofexor exerts its therapeutic effects by binding to and activating FXR. As a ligand-activated
transcription factor, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This
complex then binds to specific DNA sequences known as farnesoid X receptor response
elements (FXRES) in the promoter regions of target genes, modulating their expression[2].

Key downstream effects of Cilofexor-mediated FXR activation include:

« In the Intestine: Activation of FXR in enterocytes induces the expression and release of
Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents). FGF19 travels via the portal
circulation to the liver.

e In the Liver:

o FGF19 binds to its receptor complex (FGFR4/(3-Klotho) on hepatocytes, which suppresses
the expression of CYP7AL, the rate-limiting enzyme in bile acid synthesis from cholesterol.
This leads to a reduction in the overall bile acid pool.

o Direct FXR activation in hepatocytes upregulates the expression of the Small Heterodimer
Partner (SHP), which also inhibits CYP7AL.

o FXR activation increases the expression of transporters involved in bile acid efflux, such
as the Bile Salt Export Pump (BSEP), further contributing to the reduction of intracellular
bile acid levels and mitigating cholestatic liver injury.

This dual-action in the gut and liver leads to reduced cholestasis, decreased inflammation, and
anti-fibrotic effects.
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Caption: Cilofexor's dual mechanism in the gut-liver axis.
Preclinical Development

In Vitro Profile

Cilofexor is a potent and selective FXR agonist.

Parameter Value Reference

FXR ECso 43 nM

In Vivo Animal Models

Cilofexor has demonstrated efficacy in various rodent models of liver disease. In a rat model of
NASH induced by a choline-deficient high-fat diet, Cilofexor treatment led to significant
improvements in liver fibrosis and portal hypertension.
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Model Treatment Key Findings Reference

- Reduced portal
pressure (11.9 vs 8.9
mmHg; p=0.020)-
Decreased hepatic
hydroxyproline
content (-41%)-
Reduced expression
of collal (-37%)-
Reduced desmin area
(-42%)- Significantly

increased ileal Fgf15

Rat NASH Model 30 mg/kg Cilofexor

expression

- Reduced Picro-Sirius
Rat NASH Model 10 mg/kg Cilofexor red-stained fibrosis
area by 41%

- Reduced Picro-Sirius
Rat NASH Model 30 mg/kg Cilofexor red-stained fibrosis
area by 69%

These preclinical studies showed that Cilofexor could reduce liver fibrosis, hepatic stellate cell
activation, and portal pressure without negatively impacting systemic hemodynamics.

Clinical Development

Cilofexor has been evaluated in numerous clinical trials for NASH and PSC.

Pharmacokinetics and Pharmacodynamics in Healthy
Volunteers

Phase 1 studies in healthy volunteers established the safety, tolerability, and pharmacokinetic
(PK) profile of Cilofexor at single and multiple oral doses ranging from 10 to 300 mg. The
studies confirmed biological activity through the suppression of serum C4 (7a-hydroxy-4-
cholesten-3-one), a biomarker for bile acid synthesis, and modulation of FGF19 levels.
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Parameter Observation Reference

Generally well-tolerated in

Safety
doses up to 300 mg
Dose-dependent suppression
Pharmacodynamics of serum C4, confirming target

engagement

Phase 2 Study in Non-Cirrhotic NASH

A Phase 2, randomized, placebo-controlled trial (NCT02854605) evaluated Cilofexor in 140
patients with non-cirrhotic NASH over 24 weeks.

Endpoint Cilofexor 30 Cilofexor 100
Placebo Reference
(Week 24) mg mg
Relative Change -22.7% (p=0.003
_ +1.9% -1.8%
in MRI-PDFF vs placebo)

Patients with
39% (p=0.011 vs

>30% MRI-PDFF  13% 14%
) placebo)
Decline
Change in o o
- Significant Significant

Serum GGT, C4, Not specified

) ) Decrease Decrease
Bile Acids
Moderate to

4% 4% 14%

Severe Pruritus

The study concluded that Cilofexor significantly reduced hepatic steatosis and improved liver
biochemistry.

Phase 2 ATLAS Study in Advanced Fibrosis (F3/F4)
NASH
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The ATLAS trial (NCT03449446) was a Phase 2b study that evaluated Cilofexor as a
monotherapy and in combination with the ACC inhibitor firsocostat and the ASK1 inhibitor
selonsertib in patients with advanced fibrosis (F3-F4) due to NASH. While the primary endpoint
(=1-stage improvement in fibrosis without worsening of NASH) was not met for any treatment
arm, the combination of Cilofexor and firsocostat showed statistically significant improvements
in multiple noninvasive measures of fibrosis and liver function.

Endpoint Cilofexor Cilofexor/Firso
Placebo Reference
(Week 48) 30mg costat
>1-stage Fibrosis
11% 12% 21% (p=0.17)
Improvement
Common Pruritus (20- )
- Pruritus (28.2%)
Adverse Event 29%)

Studies in Primary Sclerosing Cholangitis (PSC)

Phase 2 Study (NCT02943460): In a 12-week study of 52 non-cirrhotic patients with PSC,
Cilofexor was well-tolerated and led to significant, dose-dependent improvements in liver
biochemistries.
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Endpoint (Week 12, Median Change vs

P-value Reference

100 mg dose) Placebo
Serum Alkaline

-21% 0.029
Phosphatase (ALP)
Gamma-Glutamyl

-30% <0.001
Transferase (GGT)
Alanine
Aminotransferase -49% 0.009
(ALT)
Aspartate
Aminotransferase -42% 0.019
(AST)

) 14% (vs 40% in
Grade 2/3 Pruritus -
placebo)

A 96-week open-label extension of this study showed that these improvements in liver
biochemistry and markers of cholestasis were sustained.

Phase 3 PRIMIS Study (NCT03890120): This large-scale trial evaluated the efficacy of
Cilofexor 100 mg daily in 419 non-cirrhotic PSC patients over 96 weeks. The study was
terminated early for futility after an interim analysis showed a low probability of meeting the
primary endpoint.

Endpoint Cilofexor 100
Placebo P-value Reference
(Week 96) mg
Fibrosis
Progression (=1 33% 31% 0.42
stage)

Pruritus (Any
Grade)

36% 49% -
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Despite not meeting the primary endpoint for fibrosis progression, the trial confirmed target
engagement with significant reductions in bile acid biomarkers.

Key Experimental Protocols
FXR Reporter Gene Assay

This in vitro assay is used to quantify the potency of a compound as an FXR agonist.

o Cell Culture: HEK293T cells are engineered to co-express the human FXR and a luciferase
reporter gene linked to an FXR-responsive promoter.

o Assay Procedure:

[¢]

Cells are seeded into 96- or 384-well plates.

[¢]

Cells are treated with serial dilutions of the test compound (e.g., Cilofexor) or a known
FXR agonist as a positive control (e.g., GW4064).

[¢]

After an incubation period (typically 18-24 hours), the cells are lysed.

[e]

A luciferase detection reagent containing D-luciferin is added to the lysate.

» Data Analysis: The luminescence produced by the luciferase-catalyzed reaction is measured
using a luminometer. The activity is expressed as a fold-increase over untreated control
wells, and the ECso value is calculated from the dose-response curve.
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Caption: Workflow for an FXR reporter gene assay.

Diet-Induced Rodent Model of NASH

Animal models are crucial for evaluating the in vivo efficacy of drug candidates for NASH. A
common approach involves a diet designed to induce the key features of the human disease.
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Animal Model: Male Wistar rats or C57BL/6 mice are typically used.
Diet and Induction:

o Animals are fed a specialized diet, such as a choline-deficient, L-amino acid-defined
(CDAA) diet or a high-fat diet (HFD) supplemented with fructose and/or cholesterol. For
example, a choline-deficient high-fat diet can be used in Wistar rats to induce NASH.

o The diet is administered for a period ranging from several weeks to months to induce
steatosis, inflammation, and fibrosis.

Treatment: During the diet period, animals are treated daily with the test compound (e.g.,
Cilofexor via oral gavage) or a vehicle control.

Endpoint Analysis:

o Histology: Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin & Eosin for
NAS, Picro-Sirius Red for collagen/fibrosis) to assess disease severity.

o Biochemical Analysis: Blood is analyzed for liver enzymes (ALT, AST) and metabolic
parameters. Liver tissue is analyzed for hydroxyproline content as a quantitative measure
of fibrosis.

o Gene Expression: RNA is extracted from liver and ileal tissue to measure the expression
of FXR target genes (e.g., Fgfl5, Cyp7al, Shp) via qPCR to confirm target engagement.
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Caption: Workflow for a diet-induced rodent model of NASH.
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Conclusion

Cilofexor (GS-9674) is a well-characterized, potent, non-steroidal FXR agonist that emerged
from a thoughtful discovery program designed to mitigate the safety liabilities of earlier
agonists. Its unique intestinal-predominant action represents a key feature of its design.
Preclinical studies robustly demonstrated its anti-fibrotic and anti-cholestatic potential. While
clinical trials in NASH and PSC have shown clear evidence of target engagement and
beneficial effects on liver biochemistry and steatosis, Cilofexor has not yet demonstrated a
significant benefit on the hard histological endpoint of fibrosis progression in late-stage trials.
Despite these challenges, the development of Cilofexor has provided valuable insights into the
role of FXR signaling in liver disease and the complexities of designing clinical trials for these
conditions. Ongoing research continues to explore its potential in combination therapies for
NASH and other liver diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b8075271?utm_src=pdf-body
https://www.benchchem.com/product/b8075271?utm_src=pdf-body
https://www.benchchem.com/product/b8075271?utm_src=pdf-body
https://www.benchchem.com/product/b8075271?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/38409114/
https://pubmed.ncbi.nlm.nih.gov/38409114/
https://go.drugbank.com/drugs/DB15168
https://www.benchchem.com/product/b8075271#cilofexor-gs-9674-discovery-and-development
https://www.benchchem.com/product/b8075271#cilofexor-gs-9674-discovery-and-development
https://www.benchchem.com/product/b8075271#cilofexor-gs-9674-discovery-and-development
https://www.benchchem.com/product/b8075271#cilofexor-gs-9674-discovery-and-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8075271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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